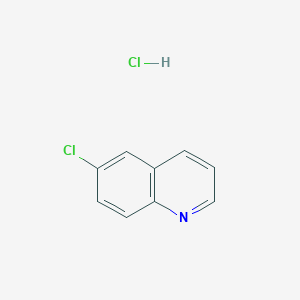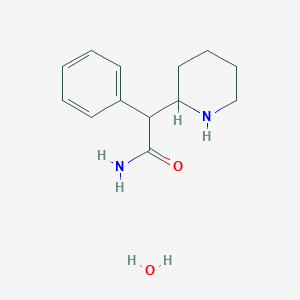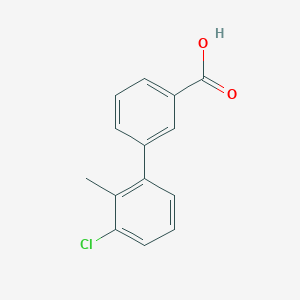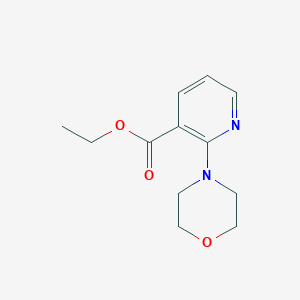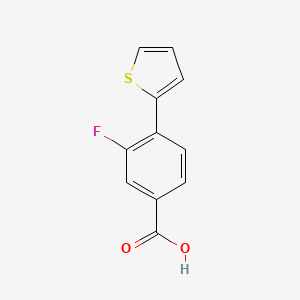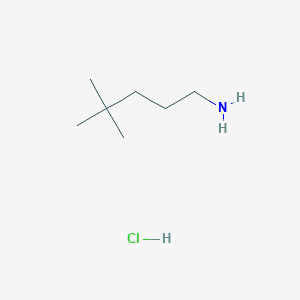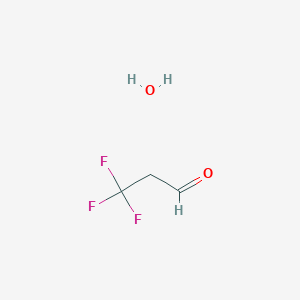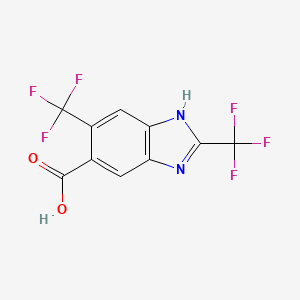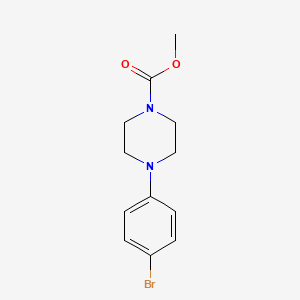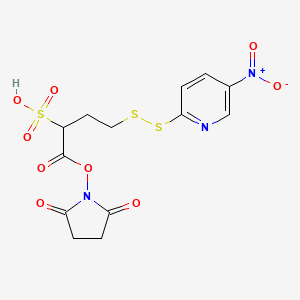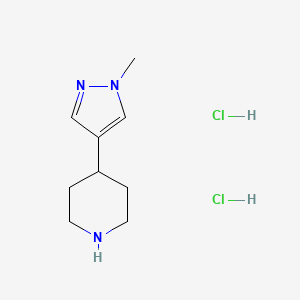
4-(1-メチル-1H-ピラゾール-4-イル)ピペリジン二塩酸塩
説明
4-(1-Methyl-1H-pyrazol-4-yl)piperidine dihydrochloride is a useful research compound. Its molecular formula is C9H17Cl2N3 and its molecular weight is 238.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(1-Methyl-1H-pyrazol-4-yl)piperidine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-Methyl-1H-pyrazol-4-yl)piperidine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
薬理学: sEH阻害剤
この化合物は、脂肪酸の代謝に関与する酵素である可溶性エポキシドヒドロラーゼ(sEH)の潜在的な阻害剤として研究されています。sEHは血圧や炎症反応を調節することができます 。sEHを阻害することで、この化合物は高血圧や炎症関連疾患の治療薬開発において価値がある可能性があります。
医薬品化学: 薬物発見
この化合物のピラゾール部分は、薬物発見において一般的なファーマコフォアです。 ピラゾール部分は、抗菌、抗炎症、抗がん、鎮痛などの幅広い生物活性を持つ分子に組み込まれてきました 。これは、新規治療薬の合成のための汎用性の高い出発点となります。
材料科学: 配位子合成
材料科学において、この化合物は、複雑な材料の合成のための配位子として役立ちます。 例えば、この化合物は、触媒や電子材料に用途を持つヘテロレプティックPt(II)錯体の作成に使用することができます .
化学合成: 構築ブロック
化学合成における構築ブロックとして、この化合物は、さらに官能基化して様々な複雑な分子を生成することができる足場を提供します。 室温での固体形態と安定性により、様々な合成経路での使用に便利です .
農薬化学: 除草活性
ピラゾール環は、除草活性で知られています。 この部分を含む化合物は、植物代謝における特定の経路を標的とする除草剤として開発することができます。これは、雑草の生育を制御するための農業における潜在的な用途を提供します .
作用機序
Target of Action
Similar compounds have been reported to inhibit soluble epoxide hydrolase (seh), an enzyme that facilitates the addition of water to an epoxide, resulting in the formation of a vicinal diol .
Mode of Action
Based on the structure of similar compounds, it can be hypothesized that it may form hydrogen bonds and cation-π interactions with its target .
Biochemical Pathways
Compounds with similar structures have been shown to impact the pathway of soluble epoxide hydrolases .
Result of Action
Similar compounds have been reported to reduce blood pressure elevation and inflammatory roles by acting as seh inhibitors .
生化学分析
Biochemical Properties
4-(1-Methyl-1H-pyrazol-4-yl)piperidine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. These interactions can lead to changes in the biochemical pathways within cells, affecting the overall cellular metabolism .
Cellular Effects
The effects of 4-(1-Methyl-1H-pyrazol-4-yl)piperidine dihydrochloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate signaling pathways that are crucial for cell growth and differentiation. Additionally, it can alter gene expression patterns, leading to changes in the production of specific proteins .
Molecular Mechanism
At the molecular level, 4-(1-Methyl-1H-pyrazol-4-yl)piperidine dihydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions. The compound’s ability to interact with enzymes and other proteins is key to its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(1-Methyl-1H-pyrazol-4-yl)piperidine dihydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to this compound can result in significant changes in cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of 4-(1-Methyl-1H-pyrazol-4-yl)piperidine dihydrochloride vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and cellular changes. In some cases, high doses may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
4-(1-Methyl-1H-pyrazol-4-yl)piperidine dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes. These interactions can affect metabolic flux and alter the levels of specific metabolites within cells. Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism .
Transport and Distribution
The transport and distribution of 4-(1-Methyl-1H-pyrazol-4-yl)piperidine dihydrochloride within cells and tissues are critical for its biochemical activity. The compound can be transported by specific transporters or binding proteins, which influence its localization and accumulation within cells. These factors determine the compound’s effectiveness and its impact on cellular functions .
Subcellular Localization
4-(1-Methyl-1H-pyrazol-4-yl)piperidine dihydrochloride exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is crucial for the compound’s interaction with specific biomolecules and its overall biochemical activity .
特性
IUPAC Name |
4-(1-methylpyrazol-4-yl)piperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.2ClH/c1-12-7-9(6-11-12)8-2-4-10-5-3-8;;/h6-8,10H,2-5H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHNPNIBGLBOQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


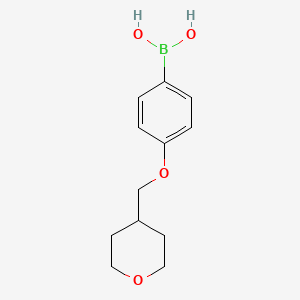
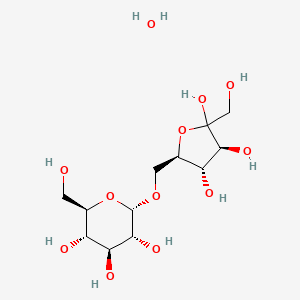
![6-[4-(Piperidinocarbonyl)phenyl]picolinic acid](/img/structure/B1454700.png)
